molecular formula C22H32N2O4 B6939835 N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide

Cat. No.: B6939835
M. Wt: 388.5 g/mol
InChI Key: VWDAHGFTGRMHBR-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with an ethoxybenzoyl group and an oxanylpropylamide chain

Properties

IUPAC Name

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-2-28-20-8-6-18(7-9-20)22(26)24-13-11-19(12-14-24)23-21(25)10-5-17-4-3-15-27-16-17/h6-9,17,19H,2-5,10-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDAHGFTGRMHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)CCC3CCCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the piperidine ring using 4-ethoxybenzoyl chloride under basic conditions.

    Attachment of the Oxanylpropylamide Chain: The final step involves the reaction of the intermediate with 3-(oxan-3-yl)propanoic acid or its derivatives to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzoyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methoxybenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide
  • N-[1-(4-chlorobenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide
  • N-[1-(4-fluorobenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide

Uniqueness

N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-3-(oxan-3-yl)propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific research applications.

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